4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
Brand Name: Vulcanchem
CAS No.: 69088-96-6
VCID: VC2313780
InChI: InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
SMILES: CC(C)(C#CC1=CC(=CC=C1)N)O
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

CAS No.: 69088-96-6

Cat. No.: VC2313780

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol - 69088-96-6

CAS No. 69088-96-6
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol
Standard InChI InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
Standard InChI Key DQPSETABKZMTEZ-UHFFFAOYSA-N
SMILES CC(C)(C#CC1=CC(=CC=C1)N)O
Canonical SMILES CC(C)(C#CC1=CC(=CC=C1)N)O

Chemical Identity and Structural Characteristics

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS: 69088-96-6) is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. The structure features an amino group at the 3-position of a phenyl ring, which is connected to a 2-methyl-3-butyn-2-ol moiety through a carbon-carbon triple bond. This unique structural arrangement provides the compound with distinctive chemical properties and reactivity patterns.

The compound is also known by several alternative names, including 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-, 1-(3-Aminophenyl)-3-methyl-1-butyn-3-ol, 3-(3-Hydroxy-3-methylbutyn-1-yl)aniline, and 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol . Its IUPAC name is 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol. The compound can be represented by the following molecular identifiers:

Molecular Identifiers and Representations

The compound's structural information can be represented using various chemical notation systems:

Identifier TypeValue
CAS Number69088-96-6
IUPAC Name4-(3-aminophenyl)-2-methylbut-3-yn-2-ol
InChIInChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
InChI KeyDQPSETABKZMTEZ-UHFFFAOYSA-N
Canonical SMILESCC(C)(C#CC1=CC(=CC=C1)N)O

These identifiers provide unique and unambiguous ways to reference the compound in chemical databases and literature.

Physical Properties

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol exhibits the following physical properties:

PropertyValue
Physical StateSolid at room temperature
Molecular Weight175.23 g/mol
Melting Point117-120 °C
Boiling Point340.2 °C at 760 mmHg
Density1.1 g/cm³

These physical characteristics influence the compound's behavior in various chemical processes and applications.

Synthesis Methodologies

The synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol can be achieved through various synthetic routes, with palladium-catalyzed coupling reactions being particularly effective. Recent advancements have led to efficient protocols that avoid the use of copper co-catalysts, making the synthesis more environmentally friendly and cost-effective.

Palladium-Catalyzed Coupling Reactions

Research published in the Beilstein Journal of Organic Chemistry describes two efficient protocols for the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides without copper co-catalysts :

Protocol Using Pd(OAc)₂ and P(p-tol)₃

The first protocol employs a catalytic system consisting of Pd(OAc)₂ and P(p-tol)₃, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and tetrahydrofuran (THF) as the solvent. This method has proven highly effective for coupling 2-methyl-3-butyn-2-ol with various aryl bromides, yielding good to excellent results . The use of aryl bromides rather than more expensive aryl iodides reduces the cost of synthesis significantly.

Decarboxylative Coupling Reaction

The second protocol involves a decarboxylative coupling reaction of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. This method utilizes a catalyst containing Pd(OAc)₂ in combination with SPhos or XPhos ligands, with tetra-n-butylammonium fluoride (TBAF) serving as the base in THF solvent . This approach represents an innovative use of decarboxylative coupling in the synthesis of acetylenic compounds.

Traditional Synthetic Approach

The traditional synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves:

  • Reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base

  • Reduction of the nitro group to an amino group using catalysts such as palladium on carbon

These synthetic methods provide researchers with flexible options for preparing 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol based on available starting materials and desired reaction conditions.

Applications in Scientific Research

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol finds applications across multiple scientific disciplines due to its unique structure and reactivity.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its use in synthesizing heterocyclic compounds and other complex organic molecules makes it an important intermediate in modern synthetic chemistry.

Biological and Medicinal Chemistry

The structure of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol allows it to interact with various biological molecules, making it useful in biochemical studies and drug development. The amino group can form hydrogen bonds with biological targets, while the rigid acetylenic linker provides a specific spatial arrangement of functional groups that may be beneficial for biological activity.

Materials Science

In materials science, the compound can contribute to the development of specialty chemicals and materials with unique properties. The rigid acetylenic structure and the ability to form extended conjugated systems make it potentially useful in the synthesis of conducting polymers and other advanced materials.

Comparative Analysis with Structural Analogues

Understanding how 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol compares to structurally similar compounds provides insight into its unique properties and potential applications.

Comparison with Positional Isomers

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol, a positional isomer with the amino group at the 2-position of the phenyl ring, exhibits different chemical and biological properties compared to the 3-amino isomer. The position of the amino group significantly affects:

  • Reactivity patterns due to different electronic effects

  • Molecular geometry and potential for intramolecular interactions

  • Binding affinity to biological targets

  • Solubility and physical properties

QuantityApproximate Price Range (EUR)
100mg47.00
250mg59.00
1g112.00
5g198.00
10g488.00
25g500.00
100g573.00

These prices are indicative and may vary depending on supplier, purity specifications, and market conditions .

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